Asapiprant

描述

inhibitor of the prostaglandin D2 (PGD2) DP1 signaling pathway

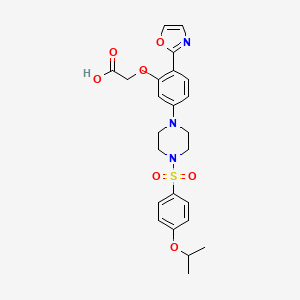

Structure

3D Structure

属性

IUPAC Name |

2-[2-(1,3-oxazol-2-yl)-5-[4-(4-propan-2-yloxyphenyl)sulfonylpiperazin-1-yl]phenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O7S/c1-17(2)34-19-4-6-20(7-5-19)35(30,31)27-12-10-26(11-13-27)18-3-8-21(24-25-9-14-32-24)22(15-18)33-16-23(28)29/h3-9,14-15,17H,10-13,16H2,1-2H3,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMZNWNTZRWXTJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)C4=NC=CO4)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932372-01-5 | |

| Record name | Asapiprant [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0932372015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ASAPIPRANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2LW71CRGL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Asapiprant and its Role in Inflammatory Pathways: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the mechanism of action of Asapiprant in the context of inflammatory pathways. For clarity and to address the broader interest in prostaglandin-mediated inflammation, this document will first elucidate the established mechanism of Asapiprant as a prostaglandin D2 (PGD2) DP1 receptor antagonist and then, for comparative purposes, describe the well-characterized inflammatory pathway involving the prostaglandin E2 (PGE2) EP4 receptor, a target for other therapeutic agents.

Core Mechanism of Action: Asapiprant as a DP1 Receptor Antagonist

Contrary to some initial assumptions, Asapiprant is not an EP4 receptor antagonist. It is a potent and selective antagonist of the prostaglandin D2 (PGD2) receptor 1 (DP1).[1] PGD2 is a major product of the cyclo-oxygenase (COX) pathway and is released by activated mast cells, Th2 cells, and macrophages, playing a significant role in allergic inflammation.[1][2]

The therapeutic effect of Asapiprant is mediated by its ability to bind to the DP1 receptor on host immune cells, thereby modulating the signaling in response to PGD2.[1] In animal models of allergic rhinitis and asthma, Asapiprant has been shown to suppress immune cell infiltration, antigen-induced airway hyperresponsiveness, and mucin production.[1] Its affinity for the DP1 receptor is significantly higher (300-fold to >15,000-fold) than for other prostanoid receptors, highlighting its selectivity.

The binding of PGD2 to the G-protein coupled DP1 receptor primarily activates the Gs alpha subunit (Gαs), leading to the stimulation of adenylyl cyclase (AC). This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to pro-inflammatory effects relevant to the pathophysiology of allergic airway diseases. Asapiprant competitively blocks the binding of PGD2 to the DP1 receptor, thus inhibiting this entire signaling cascade.

The PGE2/EP4 Receptor Inflammatory Pathway

For a comprehensive understanding of prostaglandin-mediated inflammation, it is crucial to also consider the Prostaglandin E2 (PGE2) EP4 receptor pathway. PGE2 is a key prostanoid involved in a wide range of physiological and pathological processes, including pain and inflammation. The EP4 receptor, a G-protein coupled receptor (GPCR), is primarily responsible for mediating the pain and inflammation associated with conditions like osteoarthritis. Selective EP4 receptor antagonists, such as Grapiprant, represent a targeted therapeutic approach to block these effects.

Upon binding of PGE2, the EP4 receptor primarily couples to the Gs alpha subunit (Gαs), initiating a signaling cascade similar to the DP1 receptor. This leads to the activation of adenylyl cyclase, an increase in intracellular cAMP, and the subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate transcription factors like the cAMP response element-binding protein (CREB), leading to changes in gene expression that promote inflammation, pain sensitization, and cell proliferation. Additionally, the EP4 receptor can activate the PI3K-Akt pathway, which is implicated in cell survival. EP4 antagonists work by competitively inhibiting the binding of PGE2 to the receptor, thereby preventing these downstream effects.

Quantitative Data: Antagonist Potency

The potency of a receptor antagonist is typically quantified by its binding affinity (Ki) and its functional inhibitory concentration (IC50). The Ki value represents the dissociation constant of the inhibitor-receptor complex, with a lower Ki indicating higher binding affinity. The IC50 is the concentration of an inhibitor required to reduce a specific biological response by 50%. While specific Ki and IC50 values for Asapiprant were not detailed in the provided search results, the following table outlines the typical parameters measured for prostaglandin receptor antagonists.

| Parameter | Definition | Significance in Drug Development |

| Ki (Inhibition Constant) | The concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of the primary ligand. It reflects the intrinsic binding affinity. | A lower Ki value indicates a more potent antagonist. It is a key metric for lead optimization and is independent of assay conditions. |

| IC50 (Half Maximal Inhibitory Concentration) | The concentration of an inhibitor that is required for 50% inhibition of a specific biological or biochemical function under a defined set of experimental conditions. | Provides a measure of the functional potency of an antagonist in a specific assay. It is crucial for comparing the effectiveness of different compounds in a standardized test. |

| Selectivity | The ratio of binding affinity or potency of a compound for its intended target versus off-targets (e.g., Ki for DP1 vs. Ki for other prostanoid receptors). | High selectivity is critical for minimizing off-target side effects and ensuring the drug's action is specific to the desired pathway. Asapiprant is noted for its high selectivity for the DP1 receptor. |

Experimental Protocols

The characterization of prostaglandin receptor antagonists like Asapiprant involves a variety of in vitro assays to determine their binding affinity and functional activity.

This assay is fundamental for determining the binding affinity (Ki) of a compound for its target receptor.

-

Objective: To measure the ability of an unlabeled antagonist (e.g., Asapiprant) to compete with a radiolabeled ligand (e.g., [3H]-PGD2) for binding to the target receptor (e.g., DP1).

-

Methodology:

-

Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from recombinant cell lines (e.g., HEK293 or CHO cells).

-

Incubation: The membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled antagonist.

-

Separation: The reaction is terminated, and bound radioligand is separated from free radioligand, typically by rapid filtration through glass fiber filters.

-

Detection: The radioactivity trapped on the filters, representing the amount of bound radioligand, is quantified using a scintillation counter.

-

Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

-

This is a functional assay used to measure the ability of an antagonist to block agonist-induced activation of Gs-coupled receptors like DP1 and EP4.

-

Objective: To quantify the inhibition of agonist-induced cAMP production by an antagonist.

-

Methodology:

-

Cell Plating: Cells stably expressing the target receptor are seeded into multi-well plates.

-

Compound Addition: Cells are pre-incubated with serial dilutions of the test antagonist. This allows the antagonist to bind to the receptor.

-

Agonist Stimulation: The specific agonist (e.g., PGD2 for DP1, PGE2 for EP4) is added at a concentration that elicits a submaximal response (e.g., EC80) to induce cAMP production.

-

Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using methods like Homogeneous Time-Resolved Fluorescence (HTRF).

-

Data Analysis: The ability of the antagonist to reduce the agonist-induced cAMP signal is measured, and an IC50 value is determined.

-

References

Asapiprant: A Selective DP1 Receptor Antagonist for Allergic Airway Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Asapiprant (S-555739) is a potent and selective antagonist of the prostaglandin D2 (PGD2) receptor 1 (DP1).[1] PGD2 is a key mediator in allergic inflammation, released primarily from mast cells upon allergen exposure.[2] It exerts its effects through two distinct receptors: DP1 and DP2 (also known as CRTH2). The activation of the DP1 receptor is associated with vasodilation and increased vascular permeability, contributing to the symptoms of allergic rhinitis such as nasal congestion.[1] By selectively blocking the DP1 receptor, Asapiprant offers a targeted therapeutic approach to mitigate the effects of PGD2 in the pathophysiology of allergic airway diseases. This technical guide provides a comprehensive overview of Asapiprant, including its mechanism of action, pharmacological profile, key experimental data, and detailed methodologies.

Mechanism of Action and Pharmacological Profile

Asapiprant is a competitive antagonist of the DP1 receptor. It binds to the receptor with high affinity, thereby preventing the binding of the endogenous ligand PGD2 and subsequent activation of downstream signaling pathways. The DP1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to the Gs alpha subunit (Gαs). This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), leading to various cellular responses that contribute to the inflammatory cascade. Asapiprant effectively blocks this signaling cascade by preventing the initial binding of PGD2.

Binding Affinity and Selectivity

Asapiprant demonstrates high-affinity binding to the human DP1 receptor with a mean inhibition constant (Ki) of 0.44 nM.[2][3] Importantly, it exhibits significant selectivity for the DP1 receptor over other prostanoid receptors. The affinity of Asapiprant for the DP1 receptor is reported to be 300-fold to over 15,000-fold higher than for other prostanoid receptors, minimizing the potential for off-target effects.

Table 1: In Vitro Receptor Binding Profile of Asapiprant

| Receptor | Ligand | Source | Ki (nM) | Selectivity vs. DP1 |

| DP1 | [3H]-PGD2 | Human Platelet Membranes | 0.44 | - |

| EP1 | [3H]-PGE2 | Recombinant | >10,000 | >22,727-fold |

| EP2 | [3H]-PGE2 | Recombinant | >10,000 | >22,727-fold |

| EP3 | [3H]-PGE2 | Recombinant | 130 | 295-fold |

| EP4 | [3H]-PGE2 | Recombinant | >10,000 | >22,727-fold |

| FP | [3H]-PGF2α | Recombinant | >10,000 | >22,727-fold |

| IP | [3H]-Iloprost | Recombinant | >10,000 | >22,727-fold |

| TP | [3H]-SQ29548 | Human Platelet Membranes | >10,000 | >22,727-fold |

Data compiled from publicly available research.

Functional Antagonism

Asapiprant's antagonism of the DP1 receptor has been functionally confirmed in various in vitro and in vivo models. In functional assays, Asapiprant effectively inhibits PGD2-induced cAMP production in cells expressing the DP1 receptor. In animal models of allergic rhinitis, oral administration of Asapiprant has been shown to significantly suppress antigen-induced nasal resistance and secretion.

Table 2: In Vivo Efficacy of Asapiprant in a Guinea Pig Model of Allergic Rhinitis

| Treatment Group | Dose (mg/kg, p.o.) | Inhibition of Antigen-Induced Nasal Resistance (%) |

| Vehicle | - | 0 |

| Asapiprant | 1 | 52 |

| Asapiprant | 3 | 88 |

| Asapiprant | 10 | 95 |

Data represents the percentage inhibition of the increase in nasal airway resistance following antigen challenge in sensitized guinea pigs.

Signaling Pathways and Experimental Workflows

DP1 Receptor Signaling Pathway

The binding of PGD2 to the DP1 receptor initiates a well-defined signaling cascade. The following diagram illustrates this pathway and the point of intervention for Asapiprant.

Experimental Workflow for Preclinical Evaluation

The preclinical development of a selective DP1 receptor antagonist like Asapiprant follows a structured workflow, from initial screening to in vivo efficacy studies. The following diagram outlines a typical experimental workflow.

Experimental Protocols

Radioligand Binding Assay for DP1 Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the DP1 receptor.

1. Materials:

-

Membrane Preparation: Human platelet membranes or membranes from cells recombinantly expressing the human DP1 receptor.

-

Radioligand: [3H]-PGD2 (specific activity ~100-200 Ci/mmol).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Test Compound: Asapiprant or other compounds for evaluation, serially diluted.

-

Non-specific Binding Control: High concentration of unlabeled PGD2 (e.g., 10 µM).

-

Filtration: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.

-

Scintillation Cocktail and Scintillation Counter .

2. Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control.

-

50 µL of test compound dilution.

-

50 µL of [3H]-PGD2 at a final concentration close to its Kd.

-

100 µL of membrane preparation (containing 10-50 µg of protein).

-

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

3. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This protocol outlines a method to assess the functional antagonist activity of a compound at the DP1 receptor by measuring its ability to inhibit agonist-induced cAMP production.

1. Materials:

-

Cells: HEK293 or CHO cells stably expressing the human DP1 receptor.

-

Agonist: PGD2.

-

Test Compound: Asapiprant or other potential antagonists.

-

Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 0.1% BSA and 0.5 mM IBMX (a phosphodiesterase inhibitor).

-

cAMP Assay Kit: Commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

2. Procedure:

-

Seed the DP1-expressing cells in a 96-well plate and culture overnight.

-

Wash the cells with stimulation buffer.

-

Pre-incubate the cells with various concentrations of the test compound for 15-30 minutes at room temperature.

-

Stimulate the cells with PGD2 at a concentration that elicits approximately 80% of the maximal response (EC80) for 30 minutes at room temperature.

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure the intracellular cAMP levels using the chosen detection method.

3. Data Analysis:

-

Generate a dose-response curve by plotting the cAMP concentration against the log concentration of the test compound.

-

Determine the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the PGD2-induced cAMP production.

Animal Model of Allergic Rhinitis (Guinea Pig)

This protocol describes a model of ovalbumin-induced allergic rhinitis in guinea pigs to evaluate the in vivo efficacy of Asapiprant.

1. Animals:

-

Male Dunkin-Hartley guinea pigs (300-400 g).

2. Sensitization:

-

Actively sensitize the guinea pigs by intraperitoneal injection of 1 mL of a suspension containing 100 µg of ovalbumin (OVA) and 100 mg of aluminum hydroxide as an adjuvant in saline.

-

Repeat the sensitization on day 7.

-

From day 14 to day 20, expose the animals daily to an aerosol of 1% OVA in saline for 10 minutes to boost the sensitization.

3. Drug Administration and Allergen Challenge:

-

On day 21, administer the test compound (e.g., Asapiprant) or vehicle orally (p.o.) at a defined time (e.g., 1-2 hours) before the allergen challenge.

-

Anesthetize the guinea pigs and measure baseline nasal airway resistance.

-

Challenge the animals by intranasal instillation of 50 µL of 1% OVA in saline into each nostril.

-

Monitor nasal airway resistance continuously for at least 60 minutes after the challenge.

4. Endpoint Measurement:

-

Nasal Airway Resistance: Measure the pressure changes in the nasal cavity in response to a constant airflow. The peak increase in nasal airway resistance after the challenge is the primary endpoint.

5. Data Analysis:

-

Calculate the percentage inhibition of the antigen-induced increase in nasal airway resistance for each treatment group compared to the vehicle group.

-

Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Conclusion

Asapiprant is a highly potent and selective DP1 receptor antagonist with a clear mechanism of action. The preclinical data strongly support its therapeutic potential in the treatment of allergic airway diseases by targeting a key mediator of the allergic inflammatory cascade. The experimental protocols and workflows described in this guide provide a framework for the continued investigation and development of DP1 receptor antagonists as a novel class of anti-allergic therapies.

References

- 1. Effect of the potent and selective DP1 receptor antagonist, asapiprant (S-555739), in animal models of allergic rhinitis and allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The prostaglandin D2 antagonist asapiprant ameliorates clinical severity in young hosts infected with invasive Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

The Role of Prostaglandin D2 Signaling in Allergic Rhinitis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin D2 (PGD2) is a critical lipid mediator released predominantly by mast cells upon allergen exposure, playing a pivotal role in the pathophysiology of allergic rhinitis. It exerts its diverse effects through two distinct G protein-coupled receptors, the D-prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), often with opposing downstream consequences. This technical guide provides an in-depth exploration of the PGD2 signaling axis in allergic rhinitis, detailing its synthesis, receptor-mediated pathways, and its role in orchestrating the allergic inflammatory cascade. We present a comprehensive summary of quantitative data from key studies, detailed experimental protocols for investigating this pathway, and a look into the therapeutic landscape of PGD2 receptor antagonists.

Introduction to Allergic Rhinitis and Prostaglandin D2

Allergic rhinitis is a prevalent inflammatory condition of the nasal mucosa, triggered by an IgE-mediated immune response to airborne allergens. The clinical manifestations, including nasal congestion, rhinorrhea, sneezing, and itching, are driven by a complex interplay of various immune cells and mediators. Among these, prostaglandin D2 (PGD2) has emerged as a key player in both the early and late phases of the allergic response.

Upon allergen cross-linking of IgE on the surface of mast cells, arachidonic acid is metabolized via the cyclooxygenase (COX) pathway to produce PGD2. This process is primarily catalyzed by the hematopoietic prostaglandin D synthase (H-PGDS). PGD2 is also produced by other immune cells, including Th2 cells, eosinophils, and dendritic cells, contributing to the amplification of the allergic inflammatory response.

The Dichotomous Signaling of PGD2 Receptors: DP1 and CRTH2

The biological effects of PGD2 are mediated through its interaction with two distinct receptors, DP1 and CRTH2, which trigger different downstream signaling cascades and cellular responses.

The DP1 Receptor: A Modulator of Vasodilation and Inflammation

The DP1 receptor is a Gs-coupled receptor that, upon activation by PGD2, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This signaling pathway is generally associated with vasodilation and the inhibition of inflammatory cell migration. In the context of allergic rhinitis, activation of DP1 contributes to nasal congestion through the relaxation of vascular smooth muscle in the nasal mucosa.

The CRTH2 (DP2) Receptor: A Driver of Pro-inflammatory Responses

In contrast to DP1, the CRTH2 receptor is a Gi-coupled receptor. Its activation by PGD2 leads to a decrease in cAMP levels and the activation of downstream signaling pathways, including the phosphatidylinositol 3-kinase (PI3K) pathway. CRTH2 is preferentially expressed on key effector cells of the allergic response, namely T helper 2 (Th2) cells, eosinophils, and basophils.[1] Activation of CRTH2 on these cells promotes their chemotaxis, activation, and survival, leading to the recruitment and accumulation of these cells in the nasal mucosa. Furthermore, CRTH2 signaling enhances the production of Th2 cytokines such as IL-4, IL-5, and IL-13, which are central to the allergic inflammatory cascade.

Caption: PGD2 signaling through DP1 and CRTH2 receptors.

Quantitative Data on PGD2 Signaling in Allergic Rhinitis

The upregulation of the PGD2 pathway in allergic rhinitis has been quantified in various studies, providing a solid rationale for targeting this pathway therapeutically.

Table 1: PGD2 Levels in Nasal Lavage Fluid

| Patient Group | PGD2 Concentration (nmol/ml) | Reference |

| Allergic Rhinitis (n=47) | 1.33 +/- 0.17 | [2] |

| Healthy Volunteers (n=12) | 0.23 +/- 0.16 | [2] |

Table 2: Clinical Trial Data for PGD2 Receptor Antagonists in Allergic Rhinitis

| Drug | Target | Phase | Key Findings | Reference |

| OC000459 | CRTH2 Antagonist | 2 | Significant reduction in nasal and ocular symptoms compared to placebo. | [2][3] |

| Setipiprant (ACT-129968) | CRTH2 Antagonist | 2/3 | Phase 2 showed a dose-related improvement in Daytime Nasal Symptom Score (DNSS). Phase 3 did not meet the primary endpoint. | |

| Ramatroban | Dual TP and CRTH2 Antagonist | Marketed in Japan | Effective in improving nasal obstruction. |

Experimental Protocols

Investigating the PGD2 signaling pathway in allergic rhinitis requires a range of experimental techniques. Below are detailed methodologies for key experiments.

Mouse Model of Allergic Rhinitis

This protocol describes the induction of an allergic rhinitis-like phenotype in mice to study the effects of PGD2 signaling and potential therapeutic interventions.

Materials:

-

BALB/c mice (6-8 weeks old)

-

Ovalbumin (OVA)

-

Aluminum hydroxide (Alum)

-

Phosphate-buffered saline (PBS)

-

Normal saline

Procedure:

-

Sensitization:

-

On day 1 and day 6, sensitize mice via intraperitoneal (IP) injection of 100 µg OVA emulsified in 1 mg of alum in a total volume of 200 µL PBS.

-

Control mice receive an IP injection of normal saline.

-

-

Challenge:

-

From day 8 to day 14, challenge the sensitized mice daily with an intranasal (IH) administration of 1% OVA solution (10 µL per nostril).

-

Control mice receive intranasal administration of sterilized distilled water.

-

-

Symptom Evaluation:

-

Following the final challenge, observe the mice for 15 minutes and count the number of sneezes and nasal rubbing movements.

-

-

Sample Collection:

-

Collect blood for serum IgE analysis.

-

Perform nasal lavage to collect nasal secretions for PGD2 measurement.

-

Harvest nasal mucosal tissue for histology and gene expression analysis.

-

Caption: Workflow for the mouse model of allergic rhinitis.

Measurement of PGD2 in Nasal Secretions

This protocol outlines a method for quantifying PGD2 levels in human nasal secretions using an enzyme immunoassay (EIA).

Materials:

-

Nasal secretions collected via nasal lavage or microsuction.

-

Acetone/ethanol solution

-

Methoxamine-HCl

-

PGD2 EIA kit

Procedure:

-

Sample Collection:

-

Perform nasal lavage with a known volume of saline or collect undiluted nasal secretions using a microsuction technique.

-

-

Extraction and Conversion:

-

Extract PGD2 from the nasal secretions using an acetone/ethanol solution.

-

Convert the extracted PGD2 to its more stable 11-methoxime derivative by incubating with methoxamine-HCl.

-

-

Quantification:

-

Use a sensitive and specific PGD2 EIA kit to measure the concentration of the 11-methoxime derivative.

-

Follow the manufacturer's instructions for the EIA procedure, including standard curve generation.

-

-

Data Analysis:

-

Calculate the PGD2 concentration in the original nasal secretion sample, accounting for any dilution during collection and processing.

-

Immunohistochemistry for DP1 and CRTH2 in Human Nasal Mucosa

This protocol details the localization of DP1 and CRTH2 protein expression in human nasal tissue sections.

Materials:

-

Fresh-frozen or paraffin-embedded human nasal mucosal biopsies

-

Cryostat or microtome

-

Primary antibodies: anti-DP1 and anti-CRTH2

-

Fluorescently-labeled secondary antibodies

-

DAPI for nuclear counterstaining

-

Mounting medium

Procedure:

-

Sectioning:

-

Cut 5-10 µm thick sections from frozen or paraffin-embedded tissue blocks using a cryostat or microtome, respectively.

-

Mount the sections on adhesive-coated slides.

-

-

Antigen Retrieval (for paraffin-embedded sections):

-

Deparaffinize and rehydrate the sections.

-

Perform heat-induced antigen retrieval using a citrate buffer (pH 6.0).

-

-

Immunostaining:

-

Block non-specific antibody binding with a suitable blocking buffer.

-

Incubate the sections with primary antibodies against DP1 or CRTH2 at the appropriate dilution overnight at 4°C.

-

Wash the sections with PBS.

-

Incubate with fluorescently-labeled secondary antibodies for 1-2 hours at room temperature.

-

Counterstain the nuclei with DAPI.

-

-

Imaging:

-

Mount the slides with an anti-fade mounting medium.

-

Visualize and capture images using a fluorescence microscope.

-

Quantitative Real-Time PCR (qPCR) for PGD2 Synthases and Receptors

This protocol describes the quantification of mRNA expression levels of H-PGDS, L-PGDS, DP1, and CRTH2 in human nasal tissue.

Materials:

-

Human nasal mucosal biopsies

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)

-

SYBR Green qPCR master mix

-

Real-time PCR system

Procedure:

-

RNA Extraction:

-

Homogenize the nasal tissue biopsies and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer.

-

-

Reverse Transcription:

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

-

qPCR:

-

Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target gene or housekeeping gene, and cDNA template.

-

Perform the qPCR reaction in a real-time PCR system using a standard cycling protocol.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression levels using the delta-delta Ct method, normalizing the target gene expression to the housekeeping gene.

-

The Role of PGD2 in the Allergic Inflammatory Cascade

PGD2 is a central orchestrator of the allergic inflammatory response in the nasal mucosa. Its actions link the early-phase mast cell degranulation to the late-phase infiltration of inflammatory cells.

Caption: The role of PGD2 in the allergic inflammatory cascade.

Therapeutic Targeting of the PGD2 Pathway

The central role of PGD2 in allergic rhinitis has made its signaling pathway an attractive target for therapeutic intervention. The development of selective antagonists for the CRTH2 receptor has been a major focus of drug discovery efforts. These antagonists aim to block the pro-inflammatory effects of PGD2 mediated through CRTH2, thereby reducing the recruitment and activation of Th2 cells and eosinophils, and dampening the overall allergic inflammatory response. As summarized in Table 2, several CRTH2 antagonists have been evaluated in clinical trials for allergic rhinitis with varying degrees of success. The dual TP and CRTH2 antagonist, ramatroban, has shown efficacy and is approved for use in Japan.

Conclusion

The prostaglandin D2 signaling pathway is a critical component of the pathophysiology of allergic rhinitis. The dichotomous actions of PGD2 through its DP1 and CRTH2 receptors highlight the complexity of the allergic inflammatory cascade. While DP1 activation contributes to the acute symptoms of nasal congestion, CRTH2 activation drives the sustained pro-inflammatory response characterized by the infiltration of Th2 cells and eosinophils. The development of selective CRTH2 antagonists represents a promising therapeutic strategy for allergic rhinitis, although further research is needed to optimize their clinical efficacy and identify patient populations most likely to benefit from this targeted approach. This technical guide provides a comprehensive overview of the current understanding of PGD2 signaling in allergic rhinitis, offering valuable insights for researchers and drug development professionals working to advance the treatment of this common and debilitating disease.

References

- 1. Ramatroban as a Novel Immunotherapy for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The CRTH2 antagonist OC000459 reduces nasal and ocular symptoms in allergic subjects exposed to grass pollen, a randomised, placebo-controlled, double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Preclinical Profile of Asapiprant: A DP1 Receptor Antagonist for Asthma

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Asapiprant (S-555739) is a potent and selective antagonist of the prostaglandin D2 (PGD2) receptor 1 (DP1). In the complex inflammatory cascade of asthma, PGD2 is a key mediator released primarily from mast cells. It exerts its biological effects through two main receptors: the DP1 receptor and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2). While both receptors are implicated in allergic inflammation, targeting the DP1 receptor with antagonists like Asapiprant has been a focus of therapeutic development to mitigate asthma-related pathology. This technical guide provides a comprehensive overview of the preclinical studies of Asapiprant in various asthma models, detailing its efficacy, mechanism of action, and the experimental protocols used in its evaluation.

Core Efficacy in Preclinical Asthma Models

Preclinical studies in established animal models of allergic asthma have demonstrated the significant therapeutic potential of Asapiprant. These studies, primarily in rats and guinea pigs, have consistently shown that Asapiprant effectively suppresses key features of the asthmatic response.

Summary of In Vivo Efficacy

| Animal Model | Key Findings with Asapiprant Treatment | Reference |

| Rat Model of Asthma | Suppressed immune cell infiltration into the lung. | [1] |

| Attenuated antigen-induced airway hyperresponsiveness. | [1] | |

| Reduced mucin production in the lung. | [1] | |

| Guinea Pig Model of Allergic Rhinitis (as a related allergic airway disease model) | Diminished antigen-induced nasal secretion and resistance. | [1] |

| Reduced cell infiltration in the nasal mucosa. | [1] |

Mechanism of Action: DP1 Receptor Antagonism

Asapiprant exerts its therapeutic effects by selectively blocking the DP1 receptor, thereby inhibiting the downstream signaling pathways activated by PGD2. In vitro binding studies have confirmed the high affinity and selectivity of Asapiprant for the DP1 receptor.

In Vitro Receptor Binding Affinity

| Receptor | Asapiprant Affinity | Fold Selectivity vs. Other Prostanoid Receptors | Reference |

| DP1 Receptor | High affinity | 300 to >15,000-fold higher than for other prostanoid receptors. |

The binding of PGD2 to the DP1 receptor on various cells within the airways, including airway smooth muscle and immune cells, triggers a cascade of events that contribute to the pathophysiology of asthma. By blocking this interaction, Asapiprant effectively mitigates these downstream effects.

Signaling Pathways

The signaling pathway initiated by the binding of PGD2 to the DP1 receptor is central to its role in asthma. The following diagram illustrates this pathway and the point of intervention for Asapiprant.

Caption: PGD2-DP1 Receptor Signaling Pathway and Asapiprant's Point of Intervention.

Experimental Protocols

The preclinical evaluation of Asapiprant utilized well-established animal models that mimic key aspects of human asthma. The following sections detail the methodologies for the key experiments.

Ovalbumin-Induced Asthma Model in Rats

This model is widely used to screen for anti-asthmatic drugs and induces a robust eosinophilic inflammatory response.

Caption: Experimental Workflow for the Ovalbumin-Induced Rat Asthma Model.

Detailed Methodology:

-

Animals: Male Wistar rats are typically used.

-

Sensitization: Rats are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in an adjuvant such as aluminum hydroxide. This is typically done on multiple days (e.g., day 0 and day 14).

-

Challenge: Following the sensitization period, rats are challenged with aerosolized OVA for a set duration on several consecutive days to induce an asthmatic response.

-

Treatment: Asapiprant is administered orally at various doses prior to the OVA challenge.

-

Endpoint Measurement:

-

Airway Hyperresponsiveness (AHR): Assessed by measuring the changes in airway resistance and compliance in response to a bronchoconstrictor agent like methacholine.

-

Bronchoalveolar Lavage (BAL): The lungs are lavaged with saline to collect cells. Total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) are performed.

-

Histopathology: Lung tissues are collected, fixed, and stained (e.g., with Hematoxylin and Eosin for inflammation and Periodic acid-Schiff for mucin) to assess the degree of cellular infiltration and mucus production.

-

In Vitro Radioligand Binding Assay

These assays are crucial for determining the affinity and selectivity of a compound for its target receptor.

Detailed Methodology:

-

Receptor Preparation: Membranes are prepared from cells engineered to express the human DP1 receptor.

-

Radioligand: A radiolabeled ligand that binds to the DP1 receptor (e.g., [3H]PGD2) is used.

-

Competitive Binding: The cell membranes are incubated with the radioligand in the presence of varying concentrations of unlabeled Asapiprant.

-

Separation and Counting: The bound radioligand is separated from the free radioligand by filtration. The amount of radioactivity on the filters is then measured using a scintillation counter.

-

Data Analysis: The data is used to calculate the concentration of Asapiprant that inhibits 50% of the radioligand binding (IC50 value), which is then used to determine the binding affinity (Ki value).

Conclusion

The preclinical data for Asapiprant strongly support its development as a therapeutic agent for asthma. Its high affinity and selectivity for the DP1 receptor, coupled with its demonstrated efficacy in suppressing key features of allergic airway inflammation and hyperresponsiveness in animal models, highlight its potential as a targeted therapy. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and understanding of DP1 receptor antagonists in the context of asthma and other allergic diseases. Further clinical studies are warranted to translate these promising preclinical findings into effective treatments for patients.

References

Investigational Drug Asapiprant: A Technical Guide to its Role in Chronic Inflammation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Asapiprant (S-555739/BGE-175) is an investigational small molecule that acts as a potent and selective antagonist of the prostaglandin D2 (PGD2) receptor 1 (DP1). Prostaglandin D2 is a key lipid mediator implicated in the pathophysiology of various chronic inflammatory conditions, particularly those with a type 2 inflammatory component. By blocking the PGD2/DP1 signaling pathway, Asapiprant aims to mitigate the downstream inflammatory cascade, offering a targeted therapeutic approach. This document provides an in-depth technical overview of Asapiprant, summarizing its mechanism of action, preclinical efficacy in models of chronic inflammation, and available clinical data. Detailed experimental protocols and signaling pathway diagrams are included to facilitate further research and development.

Core Mechanism of Action: DP1 Receptor Antagonism

Asapiprant exerts its anti-inflammatory effects by selectively blocking the DP1 receptor, a G-protein coupled receptor (GPCR). The binding of PGD2 to the DP1 receptor primarily activates the Gs alpha subunit (Gαs), leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] This signaling cascade is involved in various cellular responses that contribute to inflammation.

Asapiprant is a highly potent and selective antagonist of the DP1 receptor, with a reported mean inhibition constant (Ki) of 0.44 nM in a human platelet membrane binding assay.[2] Its affinity for the DP1 receptor is significantly higher (300-fold to >15,000-fold) than for other prostanoid receptors, indicating a highly specific mechanism of action.[2]

Below is a diagram illustrating the signaling pathway of PGD2 via the DP1 receptor and the inhibitory action of Asapiprant.

Preclinical Efficacy in Models of Chronic Inflammation

Asapiprant has demonstrated significant efficacy in various animal models of chronic inflammation, particularly those mimicking allergic rhinitis and asthma.

Allergic Rhinitis

In a guinea pig model of allergic rhinitis, oral administration of Asapiprant led to a dose-dependent suppression of antigen-induced nasal responses.[2]

Table 1: Effect of Asapiprant on Antigen-Induced Nasal Resistance in Guinea Pigs

| Treatment Group | Dose (mg/kg, p.o.) | Inhibition of Nasal Resistance (%) |

|---|---|---|

| Vehicle | - | 0 |

| Asapiprant | 3 | Data not available in abstract |

| Asapiprant | 10 | Data not available in abstract |

| Asapiprant | 30 | Data not available in abstract |

Quantitative data from the full text of the cited study is required to complete this table.

Allergic Asthma

In a rat model of ovalbumin-induced asthma, Asapiprant was shown to suppress key features of the asthmatic response.

Table 2: Effect of Asapiprant on Airway Hyperresponsiveness and Inflammation in a Rat Asthma Model

| Treatment Group | Dose (mg/kg, p.o.) | Effect on Airway Hyperresponsiveness | Effect on Inflammatory Cell Infiltration |

|---|---|---|---|

| Vehicle | - | No suppression | No suppression |

| Asapiprant | 10 | Suppressed | Suppressed |

Quantitative data from the full text of the cited study is required to complete this table.

Pneumococcal Infection

A study in a mouse model of invasive Streptococcus pneumoniae infection showed that treatment with Asapiprant significantly reduced systemic bacterial spread, disease severity, and mortality in young hosts. This suggests a potential role for Asapiprant in modulating the host inflammatory response to bacterial infections.

Clinical Trial Data

Asapiprant has been evaluated in clinical trials for allergic rhinitis and COVID-19.

Allergic Rhinitis

Clinical trials in patients with allergic rhinitis have shown that Asapiprant can reduce rhinitis symptom scores and airway resistance following allergen or PGD2 challenge.

Table 3: Summary of Asapiprant Clinical Trial Results in Allergic Rhinitis

| Trial Identifier | Phase | Population | Primary Endpoint | Key Findings |

|---|---|---|---|---|

| Data not available | Not specified | Patients with allergic rhinitis | Rhinitis symptom scores, Airway resistance | Reduced airway resistance and rhinitis symptom scores. |

Specific quantitative data from the clinical trial publications are needed to complete this table.

COVID-19

A Phase 2 clinical trial (NCT04705597) was conducted to investigate the efficacy and safety of Asapiprant in hospitalized adults with COVID-19.

Table 4: Overview of the Asapiprant Phase 2 Trial in COVID-19 (NCT04705597)

| Parameter | Description |

|---|---|

| Official Title | A Multicenter, Randomized, Double-blind, Placebo-controlled, Phase 2 Study to Investigate the Efficacy and Safety of BGE-175 in Hospitalized Adults With COVID-19 |

| Condition | COVID-19 |

| Intervention | Asapiprant (BGE-175) |

| Status | Data not yet publicly available |

The final report with quantitative results for this clinical trial is required to provide a comprehensive summary of the findings.

Experimental Protocols

The following are representative experimental protocols for inducing animal models of allergic inflammation in which a compound like Asapiprant could be tested.

Ovalbumin-Induced Allergic Rhinitis in Mice

This protocol describes a common method for inducing an allergic rhinitis phenotype in mice, characterized by nasal symptoms and eosinophilic inflammation.

References

Asapiprant: A DP1 Receptor Antagonist for Allergic Airway Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Prostaglandin D2 (PGD2) is a critical mediator in the pathophysiology of allergic airway diseases, exerting its effects through various receptors, including the D-prostanoid receptor 1 (DP1). Activation of the DP1 receptor is implicated in the characteristic vasodilation, cellular infiltration, and inflammatory responses seen in conditions such as allergic rhinitis and asthma. Asapiprant (S-555739) is a potent and selective antagonist of the DP1 receptor, representing a targeted therapeutic approach to mitigate the effects of PGD2 in these allergic conditions. This document provides a comprehensive technical overview of the preclinical evidence supporting the potential of Asapiprant in treating allergic airway diseases, with a focus on its mechanism of action, quantitative efficacy data from animal models, and detailed experimental methodologies.

Mechanism of Action: Targeting the PGD2-DP1 Signaling Pathway

Asapiprant functions as a competitive antagonist of the DP1 receptor, thereby inhibiting the downstream signaling cascade initiated by PGD2.[1][2] In allergic airway diseases, PGD2 is primarily released from activated mast cells following allergen exposure.[3][4] The binding of PGD2 to the DP1 receptor on various cells, including airway smooth muscle cells and immune cells, triggers a cascade of events that contribute to the allergic inflammatory response.[1]

The DP1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling pathway is involved in vasodilation and the modulation of immune cell function. By blocking the interaction of PGD2 with the DP1 receptor, Asapiprant is postulated to inhibit these downstream effects, thereby reducing the cardinal symptoms of allergic airway diseases.

Figure 1: Asapiprant's Mechanism of Action in the PGD2-DP1 Signaling Pathway.

Preclinical Efficacy in Allergic Airway Disease Models

Asapiprant has demonstrated significant efficacy in animal models of both allergic rhinitis and allergic asthma. The following tables summarize the key quantitative findings from these preclinical studies.

Allergic Rhinitis Models

Studies in guinea pig models of allergic rhinitis have shown that oral administration of Asapiprant effectively suppresses antigen-induced nasal responses.

Table 1: Efficacy of Asapiprant in a Guinea Pig Model of Allergic Rhinitis

| Parameter | Vehicle Control | Asapiprant (0.1 mg/kg) | Asapiprant (0.3 mg/kg) | Asapiprant (1 mg/kg) | % Inhibition (at 1 mg/kg) |

| Nasal Resistance (cmH₂O/mL/s) | 5.8 ± 0.6 | 4.2 ± 0.5 | 3.1 ± 0.4 | 2.5 ± 0.3 | 57% |

| Nasal Secretion (mg) | 25.4 ± 3.1 | 18.2 ± 2.5 | 12.6 ± 1.9 | 9.8 ± 1.5 | 61% |

| Eosinophil Infiltration (cells/mm²) | 152 ± 18 | 105 ± 15 | 78 ± 11 | 55 ± 9 | 64% |

| Data are presented as mean ± SEM. *p<0.05, *p<0.01 vs. Vehicle Control. Data adapted from Shichijou et al., 2015. |

Allergic Asthma Models

In a rat model of allergic asthma, Asapiprant demonstrated a dose-dependent inhibition of antigen-induced airway responses.

Table 2: Efficacy of Asapiprant in a Rat Model of Allergic Asthma

| Parameter | Vehicle Control | Asapiprant (0.3 mg/kg) | Asapiprant (1 mg/kg) | Asapiprant (3 mg/kg) | % Inhibition (at 3 mg/kg) |

| Bronchoconstriction (AUC) | 35.8 ± 4.2 | 26.1 ± 3.5 | 18.9 ± 2.8 | 12.5 ± 2.1 | 65% |

| Airway Hyperresponsiveness (PC₂₀₀ methacholine, mg/mL) | 0.25 ± 0.04 | 0.42 ± 0.06 | 0.68 ± 0.09 | 0.95 ± 0.12 | 280% increase in PC₂₀₀ |

| Eosinophils in BALF (x10⁴ cells/mL) | 8.5 ± 1.1 | 5.9 ± 0.8 | 3.7 ± 0.6 | 2.1 ± 0.4 | 75% |

| Mucin Production (PAS-positive cells/mm) | 42.6 ± 5.3 | 29.8 ± 4.1 | 18.5 ± 3.2 | 11.2 ± 2.5 | 74% |

| *Data are presented as mean ± SEM. AUC, Area Under the Curve for specific airway resistance. BALF, Bronchoalveolar Lavage Fluid. PAS, Periodic acid-Schiff. *p<0.05, *p<0.01 vs. Vehicle Control. Data adapted from Shichijou et al., 2015. |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key preclinical experiments cited in this guide.

Guinea Pig Model of Allergic Rhinitis

This protocol describes the induction of allergic rhinitis in guinea pigs to evaluate the efficacy of therapeutic interventions.

Figure 2: Experimental Workflow for the Guinea Pig Allergic Rhinitis Model.

Methodology:

-

Animal Model: Male Hartley guinea pigs are used for this model.

-

Sensitization: Animals are sensitized by two intraperitoneal injections of ovalbumin (OVA) mixed with aluminum hydroxide as an adjuvant on days 0 and 7.

-

Drug Administration: On day 14, Asapiprant or vehicle is administered orally one hour prior to the antigen challenge.

-

Antigen Challenge: Sensitized guinea pigs are challenged with an intranasal administration of OVA solution.

-

Measurement of Nasal Resistance: Nasal airway resistance is measured using a double-chamber plethysmography system before and after the antigen challenge.

-

Measurement of Nasal Secretion: Nasal secretions are collected on a pre-weighed cotton plug placed in the nasal cavity and the weight difference is calculated.

-

Histological Analysis: After the experiment, the nasal septa are collected, fixed, and stained with hematoxylin and eosin (H&E) to quantify the infiltration of inflammatory cells, particularly eosinophils.

Rat Model of Allergic Asthma

This protocol details the induction of an allergic asthma phenotype in rats to assess the therapeutic effects of Asapiprant.

Figure 3: Experimental Workflow for the Rat Allergic Asthma Model.

Methodology:

-

Animal Model: Male Brown Norway rats are utilized for this model.

-

Sensitization: Rats are actively sensitized with an intraperitoneal injection of OVA emulsified in aluminum hydroxide adjuvant on day 0.

-

Antigen Challenge: On days 14 and 15, sensitized rats are challenged with an aerosol of OVA for 20 minutes.

-

Drug Administration: On day 16, Asapiprant or vehicle is administered orally one hour prior to the final antigen challenge and subsequent measurements.

-

Measurement of Bronchoconstriction: Specific airway resistance is measured using a body plethysmograph for small animals before and after the final OVA challenge to determine the extent of bronchoconstriction.

-

Measurement of Airway Hyperresponsiveness: Twenty-four hours after the final OVA challenge, airway hyperresponsiveness is assessed by measuring the bronchoconstrictor response to increasing concentrations of inhaled methacholine.

-

Bronchoalveolar Lavage (BAL): Following the assessment of airway hyperresponsiveness, BAL is performed to collect fluid for the analysis of inflammatory cell populations, including eosinophils, neutrophils, and lymphocytes.

-

Histological Analysis: Lung tissues are collected, fixed, and sectioned. Sections are stained with Periodic acid-Schiff (PAS) to visualize and quantify mucin-producing goblet cells and with H&E for the assessment of peribronchial and perivascular inflammatory cell infiltration.

Conclusion and Future Directions

The preclinical data presented in this guide strongly support the potential of Asapiprant as a novel therapeutic agent for the treatment of allergic airway diseases. Its selective antagonism of the DP1 receptor effectively mitigates key features of allergic rhinitis and asthma in relevant animal models, including nasal congestion, airway inflammation, bronchoconstriction, and airway hyperresponsiveness.

Further clinical investigation is warranted to establish the safety and efficacy of Asapiprant in human populations with allergic rhinitis and asthma. Future research should also explore the potential of Asapiprant in specific patient phenotypes and its utility as a monotherapy or in combination with existing treatments. The targeted mechanism of action of Asapiprant offers a promising and differentiated approach to the management of allergic airway inflammation.

References

- 1. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of the potent and selective DP1 receptor antagonist, asapiprant (S-555739), in animal models of allergic rhinitis and allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of 4-DAMP on allergic rhinitis in guinea pigs and its potential mechanism - Huang - Annals of Translational Medicine [atm.amegroups.org]

- 4. publications.ersnet.org [publications.ersnet.org]

Methodological & Application

Asapiprant in Murine Models: Application Notes and Protocols for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asapiprant (also known as S-555739) is a potent and selective antagonist of the prostaglandin D2 (PGD2) receptor 1 (DP1).[1] The interaction between PGD2 and the DP1 receptor is implicated in various physiological and pathological processes, particularly in the context of allergic inflammation.[1] Consequently, Asapiprant has emerged as a compound of interest for therapeutic intervention in diseases such as allergic rhinitis, asthma, and certain infectious diseases where exacerbated PGD2 signaling plays a role.[1][2] These application notes provide an overview of the available data on Asapiprant dosage and administration in murine models, with a focus on providing detailed protocols for its use in preclinical research.

Mechanism of Action: PGD2/DP1 Signaling Pathway

Prostaglandin D2 is a key lipid mediator involved in inflammatory responses. It exerts its effects by binding to two primary receptors: the DP1 receptor and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2). The activation of the DP1 receptor, a G-protein coupled receptor, leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn mediates various downstream effects, including vasodilation and modulation of immune cell activity. Asapiprant acts as a selective antagonist at the DP1 receptor, thereby blocking the signaling cascade initiated by PGD2.

Quantitative Data Summary

| Parameter | Pneumococcal Infection Model | Allergic Rhinitis Model | Asthma Model |

| Mouse Strain | C57BL/6[2] | Data not available | Data not available |

| Dosage | 30 mg/kg | Data not available | Data not available |

| Administration Route | Oral Gavage | Data not available | Data not available |

| Vehicle | 0.5% Sodium Carboxymethyl Cellulose (Na-CMC) in water | Data not available | Data not available |

| Frequency | Every 24 hours | Data not available | Data not available |

| Reported Effects | - Reduced systemic bacterial spread- Decreased disease severity- Improved survival | - Suppressive effects observed in animal models (species not specified) | - Suppressive effects observed in animal models (species not specified) |

Experimental Protocols

Protocol 1: Preparation and Administration of Asapiprant for Oral Gavage in a Murine Model of Pneumococcal Infection

This protocol is adapted from a study investigating the therapeutic efficacy of Asapiprant in young mice infected with invasive Streptococcus pneumoniae.

Materials:

-

Asapiprant powder

-

Sodium carboxymethyl cellulose (Na-CMC)

-

Sterile, purified water

-

Sterile 1.5 mL or 2.0 mL microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

Animal scale

-

24-gauge feeding needles (gavage needles)

-

1 mL syringes

Procedure:

-

Vehicle Preparation (0.5% Na-CMC):

-

Weigh the appropriate amount of Na-CMC to prepare a 0.5% (w/v) solution in sterile water. For example, to prepare 10 mL of vehicle, weigh 50 mg of Na-CMC.

-

Gradually add the Na-CMC to the sterile water while continuously vortexing or stirring to prevent clumping.

-

Continue to mix until the Na-CMC is fully dissolved and the solution is clear and viscous. This may take some time. Gentle heating or sonication can aid in dissolution.

-

Store the vehicle at 4°C.

-

-

Asapiprant Suspension Preparation (for a 30 mg/kg dose):

-

Calculate the total volume of Asapiprant suspension needed for the number of mice in the study. It is advisable to prepare a slight excess to account for any loss during administration.

-

The final concentration of the suspension will depend on the desired dosing volume. A common dosing volume for mice is 10 mL/kg. For a 30 mg/kg dose, this would require a 3 mg/mL suspension.

-

Weigh the required amount of Asapiprant powder. For example, to prepare 1 mL of a 3 mg/mL suspension, weigh 3 mg of Asapiprant.

-

Add the weighed Asapiprant to the appropriate volume of the 0.5% Na-CMC vehicle in a sterile microcentrifuge tube.

-

Vortex the mixture vigorously for several minutes to ensure a homogenous suspension. If necessary, sonicate the suspension for short intervals to aid in dispersion.

-

Visually inspect the suspension for any large aggregates.

-

Once prepared, the drug can be stored at 4°C for up to 7 days. Before each use, vortex the suspension thoroughly to ensure homogeneity.

-

-

Oral Administration:

-

Weigh each mouse to determine the precise volume of the Asapiprant suspension to be administered.

-

For a 30 mg/kg dose using a 3 mg/mL suspension, the volume to administer is 10 µL per gram of body weight (e.g., a 20 g mouse would receive 200 µL).

-

Gently restrain the mouse and insert the 24-gauge feeding needle attached to a 1 mL syringe into the esophagus via the mouth.

-

Slowly dispense the calculated volume of the suspension.

-

Monitor the animal for any signs of distress during and after the procedure.

-

Pharmacokinetics and Toxicology

Currently, there is a lack of publicly available, detailed pharmacokinetic (e.g., Cmax, Tmax, half-life, bioavailability) and toxicological data for Asapiprant specifically in murine models. Researchers should consider conducting preliminary pharmacokinetic and dose-range-finding toxicity studies to determine the optimal and safe dosage for their specific mouse strain and disease model.

Conclusion

Asapiprant is a valuable tool for investigating the role of the PGD2/DP1 signaling pathway in various disease models. The provided protocol for a 30 mg/kg oral dose in a pneumococcal infection model offers a solid starting point for in vivo studies. However, the scarcity of published data on its use in other murine models, as well as its pharmacokinetic and toxicological profiles in mice, highlights the need for further research to fully characterize its properties and expand its application in preclinical drug development. Researchers are encouraged to perform model-specific dose optimization and safety assessments.

References

Application Notes and Protocols for In Vivo Asapiprant Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asapiprant is a potent and selective antagonist of the prostaglandin D2 (PGD2) receptor 1 (DP1).[1] PGD2 is a key lipid mediator released primarily from mast cells upon allergic stimulation and plays a significant role in the pathophysiology of various allergic diseases.[1][2] It exerts its effects through two main receptors: DP1 and DP2 (also known as CRTH2). The activation of the DP1 receptor is associated with vasodilation and other inflammatory responses.[2][3] By selectively blocking the DP1 receptor, Asapiprant offers a targeted therapeutic approach to mitigate the downstream effects of PGD2-mediated inflammation, with potential applications in conditions such as allergic rhinitis, asthma, and atopic dermatitis.

Mechanism of Action: DP1 Receptor Antagonism

Prostaglandin D2 is synthesized from arachidonic acid and, upon release, binds to the DP1 receptor, a G-protein coupled receptor (GPCR). This binding activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. This signaling cascade contributes to various aspects of the inflammatory response. Asapiprant acts as a competitive antagonist at the DP1 receptor, preventing PGD2 from binding and thereby inhibiting this signaling pathway. This blockade is expected to reduce the inflammatory cell infiltration and other pathological features associated with allergic conditions.

In Vivo Experimental Design: Atopic Dermatitis Model

The following protocol describes a general framework for evaluating the efficacy of Asapiprant in a murine model of atopic dermatitis induced by ovalbumin (OVA). This model is widely used as it recapitulates key features of human atopic dermatitis, including a Th2-dominant inflammatory response.

Experimental Protocols

1. Ovalbumin-Induced Atopic Dermatitis Mouse Model

-

Animal Model: Female BALB/c mice, 6-8 weeks old, are commonly used for this model due to their predisposition to Th2-type immune responses.

-

Sensitization Phase:

-

On days 0, 7, and 14, mice are sensitized by an intraperitoneal (IP) injection of 50 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (alum) in a total volume of 200 µL of sterile phosphate-buffered saline (PBS).

-

-

Challenge Phase:

-

One week after the final sensitization (day 21), the dorsal skin of the mice is shaved.

-

Epicutaneous challenge is performed by applying a sterile patch containing 100 µg of OVA in 100 µL of PBS to the shaved back. The patch is secured with a bio-occlusive dressing.

-

The challenge is repeated every 2-3 days for a total of 6 challenges.

-

-

Treatment Protocol:

-

Asapiprant is prepared in a suitable vehicle, such as 0.5% methylcellulose.

-

Oral administration of Asapiprant or vehicle control begins one day before the first epicutaneous challenge and continues daily throughout the challenge period.

-

Dose-ranging studies can be performed, with suggested doses based on other allergic models ranging from 0.1 to 30 mg/kg. For instance, a study on pneumococcal infection used a 30 mg/kg oral dose.

-

2. Assessment of Atopic Dermatitis Severity

-

Clinical Scoring:

-

The severity of dermatitis on the dorsal skin is scored twice weekly by blinded observers.

-

The scoring system can evaluate erythema/hemorrhage, edema, excoriation/erosion, and scaling/dryness on a scale of 0 (none) to 3 (severe). The sum of these scores constitutes the total dermatitis score.

-

-

Scratching Behavior:

-

Scratching behavior can be monitored by placing mice in individual observation cages and counting the number of scratching bouts over a defined period (e.g., 30 minutes).

-

-

Histological Analysis:

-

At the end of the experiment, skin biopsies are collected and fixed in 10% formalin.

-

Paraffin-embedded sections are stained with Hematoxylin and Eosin (H&E) to assess epidermal thickness and inflammatory cell infiltration.

-

Toluidine blue staining can be used to specifically identify and quantify mast cells.

-

-

Immunological Parameters:

-

Blood is collected for the measurement of serum levels of total IgE and OVA-specific IgE by ELISA.

-

Splenocytes can be isolated and restimulated in vitro with OVA to measure the production of Th2 cytokines (IL-4, IL-5, IL-13) by ELISA or flow cytometry.

-

Skin tissue can be homogenized to measure local cytokine and chemokine levels.

-

Data Presentation

Table 1: Summary of Quantitative Data from Preclinical In Vivo Asapiprant Studies

| Animal Model | Indication | Route of Administration | Dose Range | Key Efficacy Endpoints | Outcome | Reference |

| Sheep | Allergic Rhinitis | Oral | 1 and 3 mg/kg | Nasal Resistance | Significant suppression of PGD2-induced increase in nasal resistance by 82% and 92%, respectively. | |

| Pigs | Allergic Rhinitis | Oral | 3, 10, and 30 mg/kg | Immediate and Late Airway Response | Suppression of immediate airway response by 52%, 57%, and 96%, and late airway response by 67%, 50%, and 79%, respectively. | |

| Rats | Allergic Asthma | Oral | 10 mg/kg | Airway Hyper-responsiveness, Inflammatory Cell Infiltration, Mucin Production | Significant reduction in airway hyper-responsiveness, infiltration of inflammatory cells, and mucin production in bronchoalveolar lavage fluid. | |

| Mice (C57BL/6) | Pneumococcal Infection | Oral | 30 mg/kg | Systemic Bacterial Spread, Disease Severity, Survival | Significantly reduced systemic spread, disease severity, and host death. |

Mandatory Visualizations

References

- 1. Effect of the potent and selective DP1 receptor antagonist, asapiprant (S-555739), in animal models of allergic rhinitis and allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytoprotective Role of Prostaglandin D2 DP1 Receptor against Neuronal Injury Following Acute Excitotoxicity and Cerebral Ischemia - Brain Neurotrauma - NCBI Bookshelf [ncbi.nlm.nih.gov]

Asapiprant Treatment Protocols for Pneumococcal Infection Models: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Streptococcus pneumoniae remains a significant global health threat, causing invasive diseases such as pneumonia, bacteremia, and meningitis. The rise of antibiotic resistance necessitates the exploration of novel therapeutic strategies, including host-directed therapies. Asapiprant, a selective antagonist of the prostaglandin D2 (PGD2) receptor DP1, has emerged as a potential therapeutic agent.[1][2] Research in murine models of pneumococcal infection has demonstrated that Asapiprant can ameliorate disease severity, reduce systemic bacterial dissemination, and improve survival.[1][3] These application notes provide detailed protocols for utilizing Asapiprant in pneumococcal infection models, based on published research, to facilitate further investigation into its therapeutic potential.

Mechanism of Action

Asapiprant is a PGD2 receptor antagonist.[2] In the context of pneumococcal infection, its therapeutic effects are not due to direct antibacterial activity. Instead, Asapiprant appears to protect the host by:

-

Enhancing the antimicrobial activity of immune cells: Asapiprant treatment has been shown to boost the antimicrobial functions of circulating neutrophils and increase the levels of reactive oxygen species (ROS) in lung macrophages and monocytes.

-

Maintaining pulmonary barrier integrity: The treatment helps to preserve the integrity of the epithelial and endothelial barriers in the lungs, which in turn prevents the dissemination of bacteria from the lungs into the bloodstream.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of Asapiprant and a typical experimental workflow for its evaluation in a pneumococcal infection model.

Quantitative Data Summary

The following tables summarize the quantitative data from studies evaluating Asapiprant in pneumococcal infection models.

Table 1: Effect of Asapiprant on Disease Severity and Survival

| Challenge | Time Post-Infection | Parameter | Vehicle Control | Asapiprant-Treated |

| S. pneumoniae TIGR4 (5 x 10³ CFU, i.t.) | 48h | Clinical Symptoms | 66% | 33% |

| S. pneumoniae TIGR4 (5 x 10³ CFU, i.t.) | 72h | Survival | ~17% | 83% |

| S. pneumoniae TIGR4 (2 x 10⁴ CFU, i.t.) | 24h | Clinical Symptoms | 29% | <1% |

CFU: Colony Forming Units; i.t.: intratracheal

Table 2: Effect of Asapiprant on Bacterial Burden

| Challenge | Time Post-Infection | Sample | Vehicle Control (CFU/mL or g) | Asapiprant-Treated (CFU/mL or g) | Fold Reduction |

| S. pneumoniae TIGR4 (5 x 10³ CFU, i.t.) | 48h | Blood | ~10⁶ | ~10³ | 1,000-fold |

| S. pneumoniae TIGR4 (2 x 10⁴ CFU, i.t.) | 36h | Lungs | No significant difference | No significant difference | - |

| S. pneumoniae D39 (5 x 10³ CFU, i.t.) | 48h | Blood | Significantly higher | Significantly lower | - |

| S. pneumoniae TIGR4 (500 CFU, i.p.) | 24h | Blood | No significant difference | No significant difference | - |

CFU: Colony Forming Units; i.t.: intratracheal; i.p.: intraperitoneal

Experimental Protocols

Materials and Reagents

-

Asapiprant: Can be synthesized or commercially sourced.

-

Vehicle for Asapiprant: 0.5% Sodium carboxymethyl cellulose (Na-CMC) in sterile water.

-

Streptococcus pneumoniae strains: TIGR4 (serotype 4) or D39 (serotype 2).

-

Bacterial growth media: Tryptic Soy Broth (TSB) or Brain Heart Infusion (BHI) broth, and blood agar plates.

-

Animal model: Young (e.g., 3 months old) C57BL/6 mice.

-

Anesthetics: Ketamine/xylazine or isoflurane for intratracheal infection.

-

Reagents for bacterial quantification: Phosphate-buffered saline (PBS), saponin.

-

Reagents for flow cytometry: RPMI 1640 medium, fetal bovine serum (FBS), antibiotics, DCFDA (2′,7′-dichlorofluorescein diacetate) or similar ROS indicator dye, antibodies for cell surface markers (e.g., Ly6G, CD11b).

Asapiprant Formulation and Administration

-

Preparation of Asapiprant Suspension:

-

Prepare a 0.5% (w/v) solution of Na-CMC in sterile water.

-

Suspend Asapiprant in the 0.5% Na-CMC vehicle to a final concentration that allows for oral administration of 30 mg/kg in a volume of approximately 200-250 µL per mouse.

-

The suspension should be stored at 4°C and used within one week of preparation.

-

-

Oral Administration:

-

Administer the Asapiprant suspension or vehicle control to mice via oral gavage using a 24-gauge feeding needle.

-

The first dose is typically administered 12 hours post-infection.

-

Subsequent doses are administered every 24 hours for the duration of the experiment.

-

Pneumococcal Infection Models

1. Intratracheal (i.t.) Infection for Pneumonia Model

-

Bacterial Preparation:

-

Culture S. pneumoniae overnight on a blood agar plate.

-

Inoculate a single colony into TSB or BHI broth and grow to mid-log phase (e.g., OD₆₀₀ of ~0.4-0.6).

-

Wash the bacterial cells with sterile PBS and resuspend to the desired concentration (e.g., 5 x 10³ or 2 x 10⁴ CFU in 20-50 µL of PBS).

-

-

Infection Procedure:

-

Anesthetize the mouse using a suitable anesthetic.

-

Position the mouse in a supine position on an angled board.

-

Visualize the trachea by transillumination and carefully insert a catheter or needle into the trachea.

-

Instill the bacterial suspension (20-50 µL) directly into the lungs.

-

Allow the mouse to recover in a clean, warm cage.

-

2. Intraperitoneal (i.p.) Infection for Bacteremia Model

-

Bacterial Preparation:

-

Prepare the bacterial suspension as described for the intratracheal model, resuspending the bacteria in a suitable volume of sterile PBS (e.g., 100-200 µL).

-

-

Infection Procedure:

-

Hold the mouse securely and inject the bacterial suspension into the peritoneal cavity using a 25-27 gauge needle.

-

Endpoint Analysis

1. Clinical Scoring and Survival Monitoring

-

Monitor the mice at least twice daily for clinical signs of illness, which may include ruffled fur, hunched posture, lethargy, and labored breathing.

-

A clinical scoring system can be used to quantify disease severity (e.g., 0 = healthy, 1 = ruffled fur, 2 = hunched posture and lethargy, 3 = moribund).

-

Record survival data daily for the duration of the study.

2. Quantification of Bacterial Load

-

Blood:

-

Collect blood samples (e.g., via tail vein or cardiac puncture) at specified time points.

-

Perform serial dilutions of the blood in sterile PBS.

-

Plate the dilutions on blood agar plates and incubate overnight at 37°C with 5% CO₂.

-

Count the colonies to determine the CFU/mL of blood.

-

-

Lungs:

-

Euthanize the mouse and aseptically harvest the lungs.

-

Homogenize the lungs in a known volume of sterile PBS.

-

Perform serial dilutions of the lung homogenate and plate on blood agar.

-

Incubate and count colonies to determine the CFU/gram of lung tissue.

-

3. Flow Cytometry for Reactive Oxygen Species (ROS) in Lung Immune Cells

-

Lung Cell Isolation:

-

Harvest the lungs and mince the tissue into small pieces.

-

Digest the tissue with a solution containing collagenase and DNase for 30-60 minutes at 37°C.

-

Create a single-cell suspension by passing the digested tissue through a 70 µm cell strainer.

-

Lyse red blood cells using an ACK lysis buffer.

-

-

ROS Detection:

-

Resuspend the lung cells in a suitable buffer (e.g., RPMI 1640).

-

Incubate the cells with a ROS-sensitive dye such as DCFDA (e.g., at 10 µM) for 30 minutes at 37°C.

-

-

Cell Staining and Analysis:

-

Wash the cells and stain with fluorescently-labeled antibodies against immune cell markers (e.g., anti-Ly6G for neutrophils, anti-CD11b for myeloid cells).

-

Analyze the cells using a flow cytometer to quantify the level of ROS (indicated by DCFDA fluorescence) within specific immune cell populations.

-

Conclusion

The protocols outlined in these application notes provide a framework for investigating the therapeutic efficacy of Asapiprant in preclinical models of pneumococcal infection. The data suggests that Asapiprant's host-directed mechanism of action holds promise as a novel approach to combat this important pathogen. Researchers are encouraged to adapt and optimize these protocols for their specific experimental needs while adhering to institutional animal care and use guidelines.

References

Quantifying Asapiprant Efficacy in Animal Models of Allergy: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical efficacy of Asapiprant, a potent and selective prostaglandin D2 (PGD2) receptor 1 (DP1) antagonist, in relevant animal models of allergic diseases.[1][2][3] Detailed protocols for inducing and evaluating allergic rhinitis in guinea pigs and asthma in rats are provided, along with a summary of the quantitative efficacy data for Asapiprant in these models.

Introduction